4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKGQCCORFFHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyridine moiety.
Reduction: Reduction reactions could target the sulfonamide group or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Could be used in the development of probes for studying biological processes.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The thiazolopyridine moiety could play a crucial role in binding to these targets, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The activity and physicochemical properties of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are influenced by its structural components. Below is a comparative analysis with key analogues:
Structural and Functional Analogues
*Molecular weights estimated based on structural similarity to reported analogues.
Key Structural Insights
Sulfonamide Substituents: Halogenated aryl groups (e.g., 4-bromo, 4-chloro, 4-fluoro) enhance PI3Kα inhibition, with bromine offering optimal balance between lipophilicity and steric bulk . Non-halogenated groups (e.g., thiophene-2-yl) maintain activity, suggesting tolerance for heteroaromatic substituents. Smaller substituents (e.g., methyl) drastically reduce potency, emphasizing the necessity of π-π interactions with the kinase pocket.
Core Modifications :
- Replacement of the thiazolo[5,4-b]pyridine core with phenyl decreases PI3Kα inhibition by >10-fold, underscoring the importance of the bicyclic heterocycle in forming hydrogen bonds with the ATP-binding site .
- Derivatives with imidazo[4,5-d]thiazolo[5,4-b]pyridine cores (e.g., CAS 863500-70-3) show divergent biological targets (e.g., c-KIT inhibition), highlighting core-dependent selectivity .
Halogen Effects :
- Bromine vs. chlorine : Bromine’s larger atomic radius and higher hydrophobicity may improve membrane permeability and target residence time compared to chlorine .
- Fluorine : While fluorine enhances metabolic stability, its electronegativity may disrupt hydrophobic interactions critical for high-affinity binding .
Pharmacokinetic and Selectivity Profiles
- Selectivity : The target compound exhibits >10-fold selectivity for PI3Kα over PI3Kβ, likely due to steric incompatibility with the β isozyme’s active site .
- Synthia Analogues : Compounds like 4-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863500-70-3) demonstrate the tunability of this scaffold for other kinase targets, such as c-KIT, through core modifications .
Biological Activity
4-Bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a sulfonamide group, making it a versatile candidate for various pharmacological applications.
- Molecular Formula : C₁₉H₁₄BrN₃O₂S₂
- Molecular Weight : 460.4 g/mol
- CAS Number : 863595-11-3
Biological Activity Overview
The compound has been primarily studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K) , an enzyme critical for cellular functions such as growth, proliferation, and survival. Inhibition of PI3K is particularly relevant in cancer therapy and inflammatory conditions.
Key Biological Activities
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Anticancer Activity :
- The compound has shown potential in inhibiting the growth of various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7) cells. Studies utilizing the Sulforhodamine B (SRB) assay indicated significant cytotoxic effects against these cells.
- Molecular docking studies suggest that the compound binds effectively to the active site of PI3K, potentially leading to its anticancer properties .
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Antimicrobial Activity :
- The thiazole ring present in the compound contributes to its antimicrobial properties. Research indicates that derivatives of thiazolo compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
- The compound's structural features allow it to disrupt bacterial lipid biosynthesis, which is crucial for bacterial survival and replication .
-
Antioxidant Properties :
- Thiazolo[5,4-b]pyridine derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their overall therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Table 1: Comparative Biological Activities of Thiazole Derivatives
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of PI3K signaling pathways. This inhibition leads to reduced cellular proliferation and survival in cancer cells. Additionally, its antimicrobial activity is attributed to interference with essential bacterial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
